1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid.
Major Products Formed:
Oxidation: 1-Phenyl-2,3-dihydro-1H-indole-5-carboxylic acid.
Reduction: 1-Phenyl-2,3-dihydro-1H-indole-5-methanol.
Substitution: 3-Bromo-1-phenyl-2,3-dihydro-1H-indole-5-carbaldehyde.
Scientific Research Applications
1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde
- 1- (4-Formylphenyl)-2,3-dihydro-1H-indole-5-carbaldehyde
- 2,3-Dihydro-1H-indole-5-carbaldehyde
- 4- (2,3-Dihydro-1H-indol-1-yl)benzaldehyde
Uniqueness: 1-Phenyl-2,3-dihydro-1H-indole-5-carbaldehyde stands out due to its phenyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
CAS No. |
652145-08-9 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-phenyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C15H13NO/c17-11-12-6-7-15-13(10-12)8-9-16(15)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
InChI Key |
MVDKDTZWOOUIIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.